molecular formula C17H25ClN2O5S B589509 Tridehydro Pirlimycin CAS No. 78788-60-0

Tridehydro Pirlimycin

Cat. No.: B589509
CAS No.: 78788-60-0
M. Wt: 404.906
InChI Key: JWSWLDIIEXOQIH-WVHQXUKFSA-N
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Description

Tridehydro Pirlimycin is a derivative of Pirlimycin, which is an antimicrobial agent belonging to the lincosamide class. It is primarily used in research settings and is known for its potential applications in various scientific fields. The compound is characterized by its unique structure, which includes a chlorinated pyridine ring and a thio-galactopyranoside moiety.

Mechanism of Action

Target of Action

Tridehydro Pirlimycin, also known as Pirlimycin, is primarily active against Gram-positive bacteria , specifically Staphylococcus aureus and coagulase-negative species of Staphylococcus and Streptococcus . These bacteria are often responsible for infections such as mastitis in cattle .

Mode of Action

This compound is a bacteriostatic antibiotic . It works by inhibiting bacterial protein synthesis. This is achieved through its binding with the 50S subunit of the bacterial ribosome , thereby preventing the addition of new amino acids to the peptide chain . This inhibits the growth and reproduction of the bacteria, helping to control the infection.

Biochemical Pathways

As a protein synthesis inhibitor, it likely impacts thetranslation process in the bacteria’s protein synthesis pathway . By binding to the 50S subunit of the bacterial ribosome, it prevents the elongation of the peptide chain, disrupting the production of essential proteins within the bacterial cell .

Pharmacokinetics

As an antibiotic used in veterinary medicine, it is typically administered directly at the site of infection, such as the udder tissue in cases of mastitis . This allows for targeted action and limits systemic exposure.

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth and reproduction. By preventing protein synthesis, the bacteria are unable to produce the proteins necessary for their growth and replication . This helps to control the bacterial population and aids the immune system in eliminating the infection.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tridehydro Pirlimycin involves multiple steps, starting from readily available precursorsThe reaction conditions typically involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are carried out under controlled temperatures to ensure high yields and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to maintain consistency and quality. The final product is purified using techniques such as crystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: Tridehydro Pirlimycin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Tridehydro Pirlimycin has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Uniqueness: Tridehydro Pirlimycin is unique due to its specific structural modifications, which enhance its stability and potentially its antimicrobial activity. The presence of the chlorinated pyridine ring and the thio-galactopyranoside moiety distinguishes it from other lincosamide antibiotics, providing unique properties that can be leveraged in various research and industrial applications .

Properties

IUPAC Name

N-[(1S,2R)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-ethylpyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25ClN2O5S/c1-4-9-5-6-19-10(7-9)16(24)20-11(8(2)18)15-13(22)12(21)14(23)17(25-15)26-3/h5-8,11-15,17,21-23H,4H2,1-3H3,(H,20,24)/t8-,11-,12+,13-,14-,15-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWSWLDIIEXOQIH-WVHQXUKFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC=C1)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC(=NC=C1)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@@H](C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90858517
Record name N-[(1S,2R)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-ethylpyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90858517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78788-60-0
Record name N-[(1S,2R)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-ethylpyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90858517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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